molecular formula C10H8N4S B1436435 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol CAS No. 83515-26-8

6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No. B1436435
CAS RN: 83515-26-8
M. Wt: 216.26 g/mol
InChI Key: LUORUVIRDVFHRU-UHFFFAOYSA-N
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Description

“6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol” is a chemical compound with the CAS Number: 83515-26-8. It has a molecular weight of 216.27 and its IUPAC name is the same as the common name . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H8N4S/c1-5-3-2-4-6-7(5)11-9-8(6)13-14-10(15)12-9/h2-4H,1H3,(H2,11,12,14,15) and the InChI key is LUORUVIRDVFHRU-UHFFFAOYSA-N .

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

6-Methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol belongs to the class of heterocyclic compounds, specifically to the triazine and indole families, known for their diverse biological activities. Triazines have been studied extensively for their wide spectrum of pharmacological activities. They are considered weak bases and prefer nucleophilic substitution over electrophilic substitution due to weaker resonance energy than benzene. Research in this domain focuses on the synthesis and evaluation of synthetic derivatives for their antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. These activities make triazines, including derivatives of 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, a focal point for developing future pharmaceuticals and bioactive compounds (Verma, Sinha, & Bansal, 2019).

Synthetic Strategies and Biological Activities

The synthesis of functionalized derivatives of triazine compounds, including 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, has attracted significant interest due to their critical applications in the medicinal, pharmacological, and biological fields. These compounds have been found to exhibit a broad range of activities, including anticancer, anti-HIV, antimicrobial effects, and enzymatic effects. The reactivity of these systems is influenced by factors such as solvent polarity, temperature, molarity, and the type of tautomeric present (Makki, Abdel-Rahman, & Alharbi, 2019).

Novel Triazole Derivatives and Patent Review

The triazole derivatives, including those related to 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol, have been the subject of numerous patents and have significant potential for developing new drugs. They demonstrate a broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The synthesis and biological evaluation of these compounds have attracted considerable interest, underscoring the potential of triazoles in addressing various medical challenges (Ferreira et al., 2013).

Reactivity of 1,2,4-Triazole-3-thione Derivatives

Studies have highlighted the high indicators of antioxidant, antiradical activity, and positive impact on biochemical processes of 1,2,4-triazole-3-thione derivatives, a related class to 6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol. These compounds are compared with biogenic amino acids like cysteine, which also has a free SH-group in its structure, indicating the potential biological significance of the sulfur-containing triazole derivatives (Kaplaushenko, 2019).

Safety And Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methyl-2,5-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4S/c1-5-3-2-4-6-7(5)11-9-8(6)13-14-10(15)12-9/h2-4H,1H3,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUORUVIRDVFHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NNC(=S)N=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356519
Record name STK508880
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

CAS RN

83515-26-8
Record name STK508880
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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